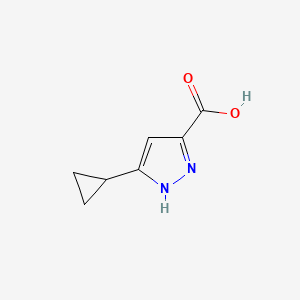![molecular formula C20H20FN3O2 B2977095 2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile CAS No. 2379970-93-9](/img/structure/B2977095.png)
2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine ring and the fluorophenyl group. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the fluorophenyl group is introduced to the piperidine ring.
Attachment of the Pyridine Ring: This is typically done through a nucleophilic substitution reaction, where the pyridine ring is attached to the piperidine ring via a methoxy linker.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity to these targets, while the piperidine and pyridine rings may contribute to its overall stability and activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile
- 2-({1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile
- 2-({1-[2-(4-Methylphenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile
Uniqueness
The presence of the fluorophenyl group in 2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a unique and valuable compound for various applications.
Properties
IUPAC Name |
2-[[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c21-18-3-1-15(2-4-18)12-20(25)24-9-6-16(7-10-24)14-26-19-11-17(13-22)5-8-23-19/h1-5,8,11,16H,6-7,9-10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEYKLKXDZMPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC(=C2)C#N)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Chloro-5-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}pyridin-2-ol](/img/structure/B2977014.png)


![4-[(Cyclopentylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2977018.png)

![3-Benzyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2977022.png)
![ethyl 2-[(2-{[3-cyano-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2977024.png)

![5-fluoro-4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2977026.png)

![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide](/img/structure/B2977028.png)

![2-(3-fluorophenyl)-6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2977033.png)

